REACTION_CXSMILES
|
[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:9][S:10](O)(=[O:12])=[O:11].P(Cl)(Cl)(Cl)=O>>[CH3:8][O:7][C:1]1[CH:6]=[CH:5][C:4]([S:10]([CH3:9])(=[O:12])=[O:11])=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
|
Quantity
|
64.8 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
54.1 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
122.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
while stirring at 120-125° C. for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
CUSTOM
|
Details
|
A nitrogen purge
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
TEMPERATURE
|
Details
|
Subsequent treatment of the reaction mixture after cooling
|
Type
|
WASH
|
Details
|
The washed
|
Type
|
TEMPERATURE
|
Details
|
dried product solution was then heated in a distillation unit with a fractionating column
|
Type
|
CUSTOM
|
Details
|
to remove unreacted anisole
|
Type
|
ADDITION
|
Details
|
were finally diluted with N-butanol
|
Type
|
CUSTOM
|
Details
|
crystallized from this solvent
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)S(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |